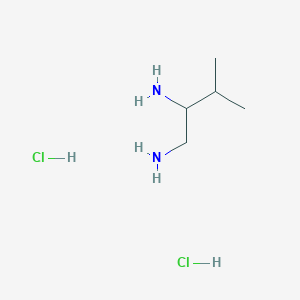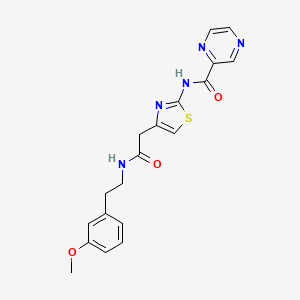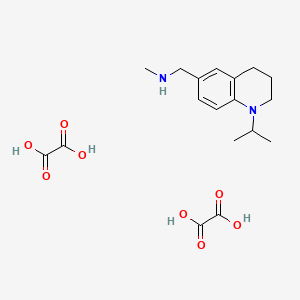
(4-Methylthiophen-2-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-Methylthiophen-2-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as MTPM and is a synthetic molecule that has been synthesized using a specific method. In Additionally, we will also discuss future directions for further research on this compound.
Scientific Research Applications
Development of Precipitation-Resistant Formulations
A study detailed the development of a precipitation-resistant solution formulation to enhance in vivo exposure of poorly water-soluble compounds. This research provides insights into formulation strategies for compounds with similar chemical characteristics, which are critical for early toxicology and clinical studies, especially for compounds intended for the treatment of conditions such as arrhythmia (Burton et al., 2012).
Synthesis and Biological Activities
Another investigation involved the synthesis and molecular docking study of new compounds with anticancer and antimicrobial properties. This research highlights the synthesis of compounds incorporating biologically active heterocyclic entities like oxazole, pyrazoline, and pyridine, demonstrating their significant potential in overcoming microbe resistance to pharmaceutical drugs and their anticancer activity (Katariya et al., 2021).
Crystallographic Studies
A study on isomorphous structures including thiophenyl methanone compounds obeyed the chlorine-methyl exchange rule, providing valuable data on the structural properties and potential applications of such compounds in designing more efficient materials and drugs (Swamy et al., 2013).
Catalytic Applications
Research on zinc complexes with multidentate nitrogen ligands, including pyridyl-methanone, underscored their utility as new catalysts for Aldol reactions. This work illustrates the compound's relevance in mimicking the active site of zinc-dependent class II aldolases, which is crucial for developing new catalytic processes in organic chemistry (Darbre et al., 2002).
Synthesis and Crystal Structure
A detailed study on the synthesis, crystal structure, and DFT study of related compounds emphasized their significance as boric acid ester intermediates with benzene rings, offering insights into their molecular structures, electrostatic potential, and frontier molecular orbitals. Such analyses are pivotal for understanding the physicochemical properties of these compounds and their potential applications in material science and drug design (Huang et al., 2021).
Properties
IUPAC Name |
(4-methylthiophen-2-yl)-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-11-8-14(20-10-11)15(18)17-7-4-13(9-17)19-12-2-5-16-6-3-12/h2-3,5-6,8,10,13H,4,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKFRYLMJCIIBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC(C2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[2-(4-Fluorophenyl)hydrazino]carbonyl}benzenecarboxylic acid](/img/structure/B2863938.png)


![N-(2-methoxyphenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2863947.png)
![8-(5-Chloro-2-methoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2863948.png)



![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(quinoxalin-2-yl)methanone](/img/structure/B2863955.png)


![3-[(Methoxycarbonyl)amino]propanoic acid](/img/structure/B2863958.png)


